molecular formula C17H15ClFN3OS B2465425 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396864-05-3

2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2465425
CAS No.: 1396864-05-3
M. Wt: 363.84
InChI Key: JKIPJQIREUNOTE-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chlorine (C-2) and fluorine (C-6), linked via an ethyl spacer to a 1-methylimidazole ring bearing a thiophen-2-yl group at the 4-position. Its structural complexity arises from the combination of aromatic heterocycles (benzamide, imidazole, thiophene) and halogen substituents, which are often associated with enhanced bioactivity and metabolic stability in medicinal chemistry . The imidazole-thiophene moiety is critical for π-π stacking and hydrogen bonding interactions, while the chloro-fluoro substitution on the benzamide may influence electronic properties and target binding affinity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3OS/c1-22-10-13(14-6-3-9-24-14)21-15(22)7-8-20-17(23)16-11(18)4-2-5-12(16)19/h2-6,9-10H,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPJQIREUNOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide , identified by its CAS Number 1396864-05-3, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₅ClFN₃OS
Molecular Weight363.8 g/mol
CAS Number1396864-05-3

The structure features a chloro and fluoro substituent on the benzamide core, along with a thiophene and imidazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. The presence of the imidazole ring suggests potential interactions with enzymes and receptors that play roles in cellular signaling and proliferation.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown potent inhibition against various cancer cell lines:

  • FGFR Inhibition : Compounds with structural similarities have demonstrated IC₅₀ values less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition .
  • Cell Proliferation : A related study reported IC₅₀ values ranging from 25.3 ± 4.6 nM to 77.4 ± 6.2 nM across different cancer cell lines, showcasing the potential of these compounds in targeting malignancies .

Case Studies

  • In Vitro Studies :
    • A study involving a structurally related compound showed that it induced apoptosis in MCF cell lines with an IC₅₀ of approximately 25 μM, demonstrating its potential as a therapeutic agent against breast cancer .
  • In Vivo Studies :
    • Animal models treated with similar benzamide derivatives exhibited suppressed tumor growth, further supporting their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzamide structure or substituents can lead to significant changes in potency and selectivity:

  • Fluorine Substitution : The introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins .
  • Thiophene and Imidazole Moieties : These heterocycles contribute to the compound's ability to interact with multiple biological targets, enhancing its therapeutic profile .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth in human T-lymphoblastic leukemia and pancreatic carcinoma cells, with IC50 values indicating potent activity .

The imidazole moiety is particularly noteworthy for its role in enhancing the anticancer properties of related compounds. Studies have demonstrated that modifications to the imidazole ring can lead to increased efficacy against cancer cell lines, suggesting that the target compound may also possess similar or enhanced capabilities .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Research into related thiophene-containing compounds has shown effectiveness against various microorganisms, including Staphylococcus aureus and Escherichia coli. The incorporation of thiophene rings has been linked to improved antibacterial properties, which could be a significant application area for 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide .

Material Science Applications

Beyond biological applications, there is potential for 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide in materials science. Its structural components may contribute to the development of novel polymers or nanomaterials with specific electronic or thermal properties. The incorporation of thiophene and imidazole units into polymer backbones can lead to materials with enhanced conductivity and stability, suitable for use in electronic devices or as protective coatings .

Case Studies

Several case studies highlight the compound's potential:

  • Anticancer Efficacy : A study exploring benzimidazole derivatives reported that modifications led to significant reductions in tumor growth across multiple cancer cell lines, indicating a promising avenue for further exploration with similar compounds like 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide .
  • Antimicrobial Activity : Research on thiophene derivatives demonstrated effective inhibition of bacterial growth, providing a basis for investigating the antimicrobial potential of this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chloro and fluoro groups on the benzamide ring activate the aromatic system for nucleophilic substitution.

Reaction Site Reagents/Conditions Products Key Observations
C-2 (Cl)NH₃ (aq.), Cu catalyst, 100°C2-amino-6-fluoro derivativeChlorine exhibits higher reactivity than fluorine due to lower electronegativity.
C-6 (F)KOtBu, DMSO, 120°C6-hydroxy or 6-alkoxy derivativesFluorine substitution requires strong bases and polar aprotic solvents.

Mechanistic Notes :

  • NAS proceeds via a σ-complex intermediate stabilized by electron-withdrawing groups.

  • Competitive dehalogenation may occur under harsh conditions.

Oxidation Reactions

The thiophene and imidazole moieties are susceptible to oxidation:

Target Site Oxidizing Agents Products Efficiency
Thiophene (S)mCPBA (meta-chloroperbenzoic acid)Thiophene-1-oxide or 1,1-dioxideSelective oxidation to sulfoxide at 0°C; sulfone at 40°C.
Imidazole (N-methyl)H₂O₂, Fe²⁺ catalystN-oxidized imidazoleLimited conversion (<30%) due to steric hindrance from methyl group.

Spectroscopic Validation :

  • Sulfoxide formation confirmed by S=O stretching at 1,040–1,060 cm⁻¹ in IR.

  • N-oxide products show characteristic NMR deshielding (Δδ = 0.8–1.2 ppm for adjacent protons).

Reduction Pathways

The amide and aromatic systems participate in reduction reactions:

Functional Group Reducing Agents Products Yield
Amide (CONH)LiAlH₄, THF, refluxCorresponding amine (CH₂NH)55–60% yield; over-reduction to hydrocarbon not observed.
Benzamide ringH₂, Pd/C (10%), EtOHPartially saturated cyclohexane derivativeRequires high pressure (5 atm); regioselectivity toward halogen-free positions.

Side Reactions :

  • Competitive reduction of thiophene to tetrahydrothiophene occurs with Raney Ni/H₂.

Cross-Coupling Reactions

The halogenated aromatic ring enables catalytic coupling:

Reaction Type Catalysts/Ligands Products Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivativesFunctionalization for SAR studies in drug discovery .
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl aminesUsed to introduce pharmacophores (e.g., piperazine) .

Optimization Data :

  • Suzuki coupling at C-2 (Cl) achieves 78% yield with arylboronic acids bearing electron-donating groups .

  • Buchwald-Hartwig amination requires microwave irradiation (150°C) for full conversion .

Cyclization and Ring-Opening

The ethyl linker between benzamide and imidazole permits cyclization:

Conditions Reagents Products Thermodynamic Control
HCl (gas), DCMQuinazolinone fused heterocycleFavored under anhydrous conditions.
LDA, THF, -78°CRing-opened enamineKinetic product; reversible at room temp.

Computational Insights :

  • DFT calculations suggest cyclization proceeds via a six-membered transition state (ΔG‡ = 18.3 kcal/mol).

Biological Alkylation

The methyl group on the imidazole ring undergoes demethylation in enzymatic systems:

Enzyme Cofactors Products Biological Relevance
CYP3A4NADPH, O₂N-demethylated metabolitePrimary metabolic pathway in hepatic microsomes .

Pharmacokinetic Data :

  • Demethylation reduces logP by 0.8 units, enhancing aqueous solubility .

Stability Under Environmental Conditions

Condition Degradation Products Half-Life
UV light (254 nm)Thiophene ring-opened sulfonic acid4.2 hours (pH 7.4)
Acidic hydrolysisBenzoic acid + imidazole-thiophene fragment72 hours (1M HCl)

Formulation Implications :

  • Requires light-protected packaging due to UV sensitivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Thiophene Derivatives

(a) 3-{2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]ethyl}-1-[3-(Trifluoromethyl)phenyl]urea (BJ25943)
  • Structure : Replaces the benzamide group with a urea moiety and introduces a 3-(trifluoromethyl)phenyl substituent.
  • Key Differences: The urea group (-NHCONH-) offers distinct hydrogen-bonding capabilities compared to the benzamide’s carbonyl.
  • Synthesis: Not detailed in evidence but likely involves coupling of imidazole-thiophene-ethylamine with isocyanates.
(b) 2-(Thiophen-2-yl)-4H-Benzo[4,5]Imidazo[1,2-b][1,2,4]Triazole (Compound 4 in )
  • Structure : Fuses benzimidazole with a triazole ring and incorporates a thiophen-2-yl group.
  • Key Differences :
    • The triazole ring introduces additional nitrogen atoms, altering electronic density and solubility.
    • Lacks the ethyl spacer and halogenated benzamide, reducing steric bulk compared to the target compound .
  • Synthesis : Cyclization of amidine precursors using KOtBu and N-chlorosuccinimide (NCS) in THF (72% yield) .

Fluorinated Benzimidazole Derivatives

(a) 2-(4-Fluorophenyl)-6-Methyl-1H-Benzo[d]Imidazole (Compound 2 in )
  • Structure : Simplifies the core to a benzimidazole with a 4-fluorophenyl and methyl substituent.
  • Key Differences :
    • Absence of thiophene and imidazole-ethyl spacer reduces molecular weight (MW = 242.3 g/mol vs. ~405 g/mol for the target).
    • Retains fluorine for electronic modulation but lacks chlorine, which may affect halogen bonding .
  • Synthesis: Condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde in ethanol (92% yield) .
(b) 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9 in )
  • Structure : Features a triazole-thione core with sulfonyl and difluorophenyl groups.
  • Key Differences :
    • Sulfonyl groups enhance polarity and solubility, contrasting with the lipophilic thiophene in the target.
    • The thione group participates in tautomerism (thione ↔ thiol), which may influence reactivity .
  • Synthesis : Cyclization of hydrazinecarbothioamides in NaOH, followed by purification via column chromatography .

Benzamide-Based Analogs

(S)-4-((6-(1H-Imidazol-1-yl)Hexyl)Oxy)-N-(2-((1-Amino-1-Oxo-3-Phenylpropan-2-yl)Amino)-2-Oxoethyl)Benzamide (Compound 2g in )
  • Structure : Shares a benzamide core but substitutes the chloro-fluoro group with an imidazole-hexyloxy chain and a peptide-like side chain.
  • Key Differences: The extended alkoxy chain increases flexibility and may enhance membrane permeability.
  • Synthesis : Coupling of benzamide acid with Gly-Phe-NH2 using EDC/HOBt-like conditions (35% yield) .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Key Features Reference
Target Compound Benzamide Cl, F, Imidazole-thiophene-ethyl ~405 Not reported Halogenated, rigid spacer
BJ25943 Urea CF3-phenyl, Imidazole-thiophene-ethyl 394.4 Not reported Lipophilic, hydrogen-bonding urea
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole Benzimidazole 4-Fluorophenyl, methyl 242.3 92% Low MW, fluorinated
Compound 2g () Benzamide Imidazole-hexyloxy, peptide chain 492.3 35% Flexible, chiral, peptide-like
Compounds 7–9 () Triazole-thione Sulfonyl, difluorophenyl ~450–500 Not reported Tautomeric, polar sulfonyl

Research Implications

  • Target Compound Advantages : The chloro-fluoro substitution and imidazole-thiophene-ethyl spacer may offer superior target selectivity over simpler benzimidazoles .
  • Metabolic Considerations : Thiophene rings are prone to metabolic oxidation, but the methyl group on imidazole could mitigate this by steric hindrance .

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